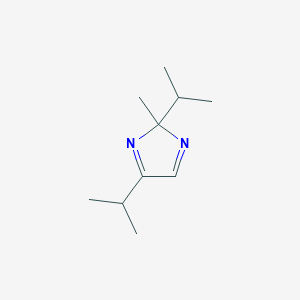

2,4-Diisopropyl-2-methyl-2H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diisopropyl-2-methyl-2H-imidazole (DIMP) is a chemical compound that belongs to the imidazole family. It is widely used in scientific research due to its unique properties and applications. DIMP is a colorless, odorless, and stable compound that can be synthesized using various methods.

Mechanism Of Action

2,4-Diisopropyl-2-methyl-2H-imidazole acts as a ligand that can bind to various metal ions, including copper, zinc, and iron. It can also bind to certain enzymes and receptors, inhibiting their activity. 2,4-Diisopropyl-2-methyl-2H-imidazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.

Biochemical And Physiological Effects

2,4-Diisopropyl-2-methyl-2H-imidazole has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels, which can affect the nervous system and lead to muscle contractions, increased heart rate, and other effects. 2,4-Diisopropyl-2-methyl-2H-imidazole has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

2,4-Diisopropyl-2-methyl-2H-imidazole has several advantages for lab experiments, including its stability, ease of synthesis, and ability to bind to various metal ions and enzymes. However, 2,4-Diisopropyl-2-methyl-2H-imidazole also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2,4-Diisopropyl-2-methyl-2H-imidazole in scientific research. One area of interest is the development of new drugs that target enzymes and receptors inhibited by 2,4-Diisopropyl-2-methyl-2H-imidazole. Another area is the use of 2,4-Diisopropyl-2-methyl-2H-imidazole in the synthesis of metal nanoparticles for various applications, including catalysis and biomedical imaging. Additionally, the study of 2,4-Diisopropyl-2-methyl-2H-imidazole's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases is an area of ongoing research.

Conclusion:

In conclusion, 2,4-Diisopropyl-2-methyl-2H-imidazole (2,4-Diisopropyl-2-methyl-2H-imidazole) is a versatile chemical compound with numerous applications in scientific research. Its ability to bind to various metal ions and enzymes makes it a valuable tool in coordination chemistry, organic synthesis, and drug development. 2,4-Diisopropyl-2-methyl-2H-imidazole's biochemical and physiological effects, including its ability to inhibit acetylcholinesterase and its antioxidant properties, make it an area of ongoing research interest. While 2,4-Diisopropyl-2-methyl-2H-imidazole has several advantages for lab experiments, including its stability and ease of synthesis, careful handling and disposal are necessary due to its potential toxicity.

Synthesis Methods

2,4-Diisopropyl-2-methyl-2H-imidazole can be synthesized using different methods, including the reaction of 2-methylimidazole with acetone and isopropyl alcohol. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Another method involves the reaction of 2-methylimidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The product is purified using recrystallization.

Scientific Research Applications

2,4-Diisopropyl-2-methyl-2H-imidazole has numerous applications in scientific research, including its use as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a stabilizer in the synthesis of metal nanoparticles. 2,4-Diisopropyl-2-methyl-2H-imidazole is also used in the synthesis of new drugs due to its ability to inhibit certain enzymes and receptors.

properties

CAS RN |

171974-75-7 |

|---|---|

Product Name |

2,4-Diisopropyl-2-methyl-2H-imidazole |

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-methyl-2,4-di(propan-2-yl)imidazole |

InChI |

InChI=1S/C10H18N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h6-8H,1-5H3 |

InChI Key |

XYLOJUZFMFOBSI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC(N=C1)(C)C(C)C |

Canonical SMILES |

CC(C)C1=NC(N=C1)(C)C(C)C |

synonyms |

2H-Imidazole,2-methyl-2,4-bis(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)